
Idarubicin hydrochloride
Overview
Description
Idarubicin Hydrochloride is a semi-synthetic anthracycline antineoplastic agent used primarily in the treatment of acute myeloid leukemia. It is structurally and pharmacologically related to daunorubicin but has enhanced fat solubility and cellular uptake due to the absence of a methoxy group . This compound intercalates into DNA, preventing the unwinding of the DNA helix and thereby inhibiting the replication and transcription processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idarubicin Hydrochloride involves multiple steps, starting from daunorubicinThe reaction conditions typically involve the use of tetrabutyl ammonium halide as a catalyst to facilitate the conversion of intermediate compounds into the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to reduce the usage of salts and minimize impurities, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Idarubicin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form idarubicinol, an active metabolite.
Reduction: Reduction reactions can modify its functional groups, affecting its activity.
Substitution: Various substitution reactions can occur, particularly at the amino sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and acids.
Major Products: The major products formed from these reactions include idarubicinol and various substituted derivatives, which can have different pharmacological properties .
Scientific Research Applications
Clinical Applications
1. Treatment of Acute Myeloid Leukemia (AML)
Idarubicin is predominantly indicated for treating AML in adults. It is often used in combination with other chemotherapeutic agents to enhance efficacy. Studies have shown that idarubicin can improve overall survival rates in patients with AML when administered as part of a multi-drug regimen, particularly in induction and consolidation therapy .
2. Other Hematological Malignancies
Beyond AML, idarubicin has been investigated for its efficacy against other types of cancers, including:
- Acute Lymphoblastic Leukemia (ALL) : Research indicates potential benefits when used in combination therapies.
- Lymphomas : Idarubicin has shown effectiveness against various lymphomas, including non-Hodgkin lymphoma .
Pharmacokinetics
Idarubicin is characterized by:
- High Lipophilicity : This property allows for enhanced cellular uptake compared to other anthracyclines like daunorubicin.
- Metabolism : The drug undergoes extensive hepatic metabolism, primarily via reduction to its active metabolite, idarubicinol, which also exhibits antitumor activity .
Side Effects and Management
Common side effects associated with idarubicin include:
- Cardiotoxicity : Although it has a lower risk compared to other anthracyclines, monitoring cardiac function is crucial during treatment.
- Myelosuppression : Patients may experience significant reductions in blood cell counts, necessitating careful monitoring and supportive care .
Liposomal Formulations
Recent studies have explored liposomal formulations of idarubicin to enhance its therapeutic index. Liposomes can improve drug delivery by:
- Reducing systemic toxicity.
- Enhancing drug accumulation at tumor sites.
- Overcoming multidrug resistance mechanisms in cancer cells .
Ongoing Clinical Trials
Numerous clinical trials are currently assessing the efficacy of idarubicin in various settings:
- Combination Therapies : Evaluating its use alongside other agents like cytarabine in AML treatment protocols.
- Targeted Delivery Systems : Investigating novel delivery mechanisms to minimize side effects while maximizing efficacy .
Case Studies
Study | Population | Treatment Regimen | Outcomes |
---|---|---|---|
Study 1 | Adults with AML | Idarubicin + Cytarabine | Improved complete remission rates |
Study 2 | Patients with ALL | Idarubicin + Multi-agent therapy | Enhanced overall survival |
Study 3 | Lymphoma patients | Idarubicin + Rituximab | Increased response rates |
Mechanism of Action
Idarubicin Hydrochloride exerts its effects by intercalating into DNA, which prevents the unwinding of the DNA helix. This action inhibits the replication and transcription processes, leading to cell death. The compound also inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair . Additionally, it generates free radicals that cause further damage to the DNA .
Comparison with Similar Compounds
Daunorubicin: Structurally similar but less lipophilic due to the presence of a methoxy group.
Doxorubicin: Another anthracycline with a broader spectrum of activity against solid tumors.
Epirubicin: Similar to doxorubicin but with a different stereochemistry, leading to different pharmacokinetics.
Uniqueness: Idarubicin Hydrochloride is unique due to its enhanced lipophilicity, which allows for better cellular uptake and increased potency. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a powerful antineoplastic agent .
Biological Activity
Idarubicin hydrochloride, a potent anthracycline antibiotic, is primarily utilized in the treatment of various malignancies, particularly acute myeloid leukemia (AML) and other hematological cancers. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy, which are critical for understanding its role in clinical oncology.
Idarubicin functions as a DNA intercalator , meaning it inserts itself between DNA base pairs. This intercalation disrupts the normal functioning of DNA and RNA synthesis by inhibiting the enzyme topoisomerase II , which is crucial for DNA replication and transcription. The disruption leads to DNA strand breaks and ultimately induces apoptosis in cancer cells . In addition to its primary mechanism, idarubicin generates free radicals through its interaction with iron, further contributing to its cytotoxic effects .
Pharmacokinetics
The pharmacokinetic profile of idarubicin reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Idarubicin is rapidly absorbed when administered intravenously, achieving peak plasma concentrations within 2 to 4 hours .
- Distribution : It has a high volume of distribution (1700-1800 L/m²), indicating extensive tissue binding. Plasma protein binding is significant, with approximately 97% of idarubicin bound to proteins .
- Metabolism : Idarubicin is metabolized primarily to its active metabolite, idarubicinol , which retains cytotoxic activity. The elimination half-life of idarubicin ranges from 11 to 25 hours, while idarubicinol has a longer half-life of 41 to 69 hours .
- Excretion : The drug is excreted mainly via bile and urine, with a notable enterohepatic recycling process contributing to prolonged activity in the body .
Efficacy and Clinical Applications
Idarubicin demonstrates superior efficacy compared to other anthracyclines like daunorubicin. It has been shown to be effective against both leukemia and murine lymphomas , making it a preferred choice in certain chemotherapy regimens . The following table summarizes key clinical findings related to idarubicin's efficacy:
Case Studies
-
Case Study in AML Treatment :
A cohort study involving patients with relapsed AML treated with idarubicin showed a significant increase in remission rates compared to historical controls receiving alternative therapies. Patients received idarubicin at doses ranging from 10-12 mg/m² for three consecutive days as part of combination therapy with cytarabine. -
Antimicrobial Activity :
Recent research indicates that idarubicin also exhibits antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that idarubicin disrupted MRSA cell membranes and inhibited DNA topoisomerase IIA subunits. This suggests potential applications beyond oncology, particularly in treating resistant bacterial infections when combined with agents like fosfomycin .
Q & A
Basic Research Questions
Q. What are the standard methods to confirm the structural identity of idarubicin hydrochloride in pharmaceutical formulations?
To confirm structural identity, researchers should employ spectroscopic techniques:
- UV-Vis Spectrophotometry : Prepare a methanol solution (1:100,000) and compare absorption spectra to a reference standard. Peaks at characteristic wavelengths (e.g., 495 nm for anthracyclines) validate identity .
- Infrared (IR) Spectroscopy : Analyze potassium bromide disks of the sample and reference standard. Matching absorption bands (e.g., carbonyl stretches at ~1700 cm⁻¹) confirm structural consistency .
Q. How can researchers quantify this compound purity in bulk drug substances?
Use reverse-phase HPLC with a C18 column and a mobile phase of methanol-sodium lauryl sulfate buffer (pH 4.0). Detect idarubicin at 254 nm and calculate purity by comparing peak areas to a reference standard. Ensure a detection limit of ≤0.1% for impurities .
Q. What experimental conditions optimize this compound stability during long-term storage?
Store lyophilized powder at -20°C for up to three years. For solutions, use -80°C to prevent degradation. Stability is enhanced by avoiding light exposure and using inert excipients like lactose in lyophilized formulations .
Advanced Research Questions
Q. How can researchers assess the role of idarubicin's metabolic activation (e.g., idarubicinol) in its antineoplastic efficacy?
- In vitro : Incubate idarubicin with human liver microsomes to simulate hepatic metabolism. Quantify idarubicinol using LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid).
- In vivo : Compare pharmacokinetic profiles (AUC, Cmax) of idarubicin and idarubicinol in animal models. Correlate metabolite levels with tumor regression rates in leukemia xenografts .
Q. What strategies mitigate P-glycoprotein (P-gp)-mediated multidrug resistance in idarubicin-treated cancers?
- Co-administration with P-gp inhibitors : Test verapamil or cyclosporine A in combination with idarubicin using cytotoxicity assays (e.g., MTT) in resistant cell lines (e.g., NCI/ADR-RES).
- Antibody-drug conjugates (ADCs) : Couple idarubicin to monoclonal antibodies targeting cancer-specific antigens. Assess conjugate stability via size-exclusion chromatography and efficacy in 3D spheroid models .
Q. How can residual solvents in this compound APIs be analyzed to meet regulatory standards?
Employ gas chromatography (GC) with a DB-624 capillary column (30 m × 0.53 mm, 3 µm) and FID detection. Use headspace injection for volatile solvents (e.g., methanol, dichloromethane). Validate the method per ICH Q3C guidelines, ensuring limits of ≤3000 ppm for Class 3 solvents .
Q. What experimental approaches resolve contradictions between in vitro cytotoxicity and in vivo efficacy data for idarubicin?
- Comparative models : Test idarubicin in both monolayer cell cultures (e.g., MCF-7 cells, IC50 = 3.3 ng/mL) and multicellular tumor spheroids to mimic in vivo tumor complexity.
- Pharmacodynamic studies : Measure DNA damage markers (e.g., γ-H2AX) and apoptosis (caspase-3 activation) in animal tumor tissues post-treatment. Correlate with plasma pharmacokinetics to identify bioavailability barriers .
Q. How can formulation scientists optimize this compound for enhanced solubility and reduced cardiotoxicity?
- Liposomal encapsulation : Prepare idarubicin-loaded liposomes using phosphatidylcholine/cholesterol. Assess encapsulation efficiency via dialysis and cardiotoxicity in murine models (e.g., echocardiography for left ventricular ejection fraction).
- Lyophilization : Use lactose as a cryoprotectant. Validate reconstitution stability via particle size analysis and HPLC purity checks .
Properties
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860722 | |
Record name | 3-Acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57852-57-0 | |
Record name | idarubicin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.